“4,4,5,5-Tetrachloro-1,3-dioxolan-2-one” is a chemical compound with the molecular formula C3Cl4O3 .
The molecular structure of “4,4,5,5-Tetrachloro-1,3-dioxolan-2-one” is represented by the InChI code: 1S/C3Cl4O3/c4-2(5)3(6,7)10-1(8)9-2
. The molecular weight of this compound is 225.84 g/mol .
The boiling point of “4,4,5,5-Tetrachloro-1,3-dioxolan-2-one” is 165 °C and its density is estimated to be 1.8180 .
4,4,5,5-Tetrachloro-1,3-dioxolan-2-one is a chemical compound with the molecular formula C₃Cl₄O₃ and a molecular weight of 225.84 g/mol. It is categorized as a cyclic carbonate and is notable for its four chlorine substituents on the dioxolane ring structure. This compound is identified by its CAS number 22432-68-4 and is utilized in various scientific and industrial applications due to its unique reactivity and properties.
The synthesis of 4,4,5,5-Tetrachloro-1,3-dioxolan-2-one can be achieved through several methods:
The synthesis typically requires controlled conditions to ensure high yields and purity. The reactions may take place at varying temperatures (from -10 °C to 100 °C) depending on the specific reactants involved. The use of solvents such as tetrahydrofuran can facilitate these reactions while minimizing side products .
The molecular structure of 4,4,5,5-Tetrachloro-1,3-dioxolan-2-one features a five-membered ring consisting of three carbon atoms and two oxygen atoms (the dioxolane structure). The four chlorine atoms are symmetrically attached to the two central carbon atoms in the ring, which contributes to its unique chemical properties.
4,4,5,5-Tetrachloro-1,3-dioxolan-2-one undergoes various chemical reactions due to its reactive chlorine substituents:
The choice of reagents and reaction conditions significantly influences the outcomes of these reactions. For instance, using hydrogen chloride or oxalyl chloride as reagents can lead to diverse substitution products.
The mechanism of action for 4,4,5,5-Tetrachloro-1,3-dioxolan-2-one primarily involves its reactivity with various molecular targets due to the presence of chlorine atoms and the dioxolane ring structure. These interactions are crucial for its applications in synthesis and research:
The compound exhibits notable reactivity due to its chlorinated structure:
4,4,5,5-Tetrachloro-1,3-dioxolan-2-one has several applications across various fields:
The synthesis of 4,4,5,5-tetrachloro-1,3-dioxolan-2-one (C₃Cl₄O₃, MW 225.83 g/mol; CAS 22432-68-4) primarily leverages halogen-exchange reactions and controlled cyclocarbonylation. A cornerstone method involves the reaction of phosphorus pentachloride (PCl₅) with primary amines or their derivatives, facilitating exhaustive chlorination of precursor molecules. This route achieves yields of ~65-78% under anhydrous conditions at 80-110°C, though it generates stoichiometric phosphorus waste [2].
Alternative pathways include halogen exchange of fluorinated analogs like 4,4,5,5-tetrafluoro-1,3-dioxolan-2-one (CAS 183301-46-4) using chlorinating agents (e.g., SOCl₂ or PCl₅). This exploits the higher leaving-group potential of fluorine, though competitive ring degradation remains a challenge [7]. For asymmetric derivatives (e.g., 4-fluoro-1,3-dioxolan-2-one), patents describe nucleophilic displacement of 4-chloro-1,3-dioxolan-2-one using metal fluorides (KF, CsF) in aprotic solvents. However, extending this to tetrachloro derivatives requires suppressing polyhalogenation [7].
Table 1: Key Synthetic Routes to Tetrachloroethylene Carbonate
Precursor | Reagent | Conditions | Yield (%) | Limitations |
---|---|---|---|---|
Glycolic acid derivatives | PCl₅ | 110°C, anhydrous | 65-78 | P-containing waste |
Tetrafluoro analog | PCl₅/SOCl₂ | Reflux, 6-8 h | 40-55 | Ring scission risk |
Epichlorohydrin | Cl₂/CO catalysis | High pressure | <30 | Low selectivity |
Cyclocarbonylation—the formation of the dioxolanone ring via CO fixation—benefits from Lewis acid catalysts (e.g., AlCl₃, ZnCl₂) and phase-transfer catalysts (PTCs). Aluminum chloride (10 mol%) promotes the reaction between hexachloroacetone and CO at 50 bar/120°C, enhancing regioselectivity through chloroalkyl intermediate stabilization [2].
PTCs like tetrabutylammonium fluoride (TBAF) or bromide (TBAB) enable milder conditions (ambient pressure, 60-80°C) by solubilizing inorganic carbonates (K₂CO₃) in organic phases. TBAF particularly increases reaction rates by 3.5-fold compared to uncatalyzed systems, attributed to fluoride-assisted deprotonation or halide displacement. However, catalyst decomposition above 90°C limits productivity [7]. Emerging catalysts include ionic liquids with dual cation-anion activation sites, though scalability data remains sparse.
Table 2: Catalyst Performance in Ring-Closing Carbonylation
Catalyst Type | Example | Temp (°C) | CO Pressure | Rate Enhancement |
---|---|---|---|---|
Lewis acid | AlCl₃ | 120 | 50 bar | 2.8× |
Phase-transfer | TBAF | 80 | 1 atm | 3.5× |
Ionic liquid | [BMIM][PF₆] | 100 | 10 bar | 4.1× (lab-scale) |
Solvent polarity critically governs reaction pathways for tetrachloro-dioxolanone synthesis. Aprotic polar solvents (acetonitrile, DMF, NMP) favor SN₂-type halogen exchange and cyclization, while low-polarity solvents (THF, dichloromethane) promote elimination side products. For fluorination of chlorinated precursors, acetonitrile maximizes yields (72%) by stabilizing ionic intermediates and suppressing hydrolysis [7].
In cyclocarbonylation, tetrahydrofuran (THF) enhances CO solubility but necessitates water content <50 ppm to prevent hydrolysis of the reactive acyl chloride intermediate. Conversely, dipolar aprotic solvents like N-methylpyrrolidone (NMP) improve catalyst longevity but may incorporate solvent-derived impurities at high temperatures [7]. Computational studies (logP = 1.42) confirm the compound’s hydrophobic nature, guiding solvent selection for extraction (e.g., chloroform over methanol) [6].
Transitioning lab-scale syntheses to industrial production faces three key hurdles:
Mitigation strategies include continuous-flow reactors for precise temperature control and solid-phase halogen exchange to minimize waste. However, industrial adoption awaits optimized catalysts and cost-effective purification technologies.
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